molecular formula C9H7BrClN B2761420 8-Bromoisoquinoline Hydrochloride CAS No. 1307316-93-3

8-Bromoisoquinoline Hydrochloride

Cat. No.: B2761420
CAS No.: 1307316-93-3
M. Wt: 244.52
InChI Key: DEXBCKFPQUUVBC-UHFFFAOYSA-N
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Description

8-Bromoisoquinoline Hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring. The addition of a bromine atom at the 8th position of the isoquinoline ring and the formation of a hydrochloride salt enhances its reactivity and solubility, making it a valuable compound in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoisoquinoline Hydrochloride can be achieved through several methods. One common approach involves the bromination of isoquinoline. This process typically starts with the nitration of isoquinoline, followed by reduction, diazotization, and finally, the Sandmeyer reaction to introduce the bromine atom at the 8th position . Another method involves the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base, which is then reduced and cyclized to produce 8-Bromoisoquinoline .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-yielding methods using cost-effective starting materials. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromoisoquinoline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted isoquinolines, N-oxides, and biaryl compounds, which have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

8-Bromoisoquinoline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromoisoquinoline Hydrochloride involves its interaction with various molecular targets. The bromine atom enhances its ability to form strong interactions with biological molecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromoisoquinoline Hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other isoquinoline derivatives .

Properties

IUPAC Name

8-bromoisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXBCKFPQUUVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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